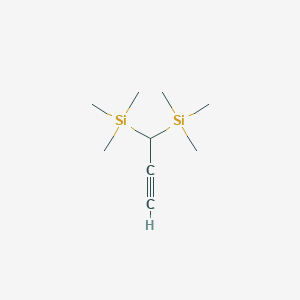
Silane, 2-propynylidenebis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 2-propynylidenebis[trimethyl-]: is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of silicon atoms bonded to organic groups, which imparts distinct reactivity and functionality. It is commonly used in various industrial and research applications due to its ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 2-propynylidenebis[trimethyl-] typically involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane. This reaction is facilitated by a “click” reaction mechanism between double bonds and sulfhydryl groups . The process involves the formation of hydroxyl group-terminated silane, which is then further reacted with isocyanates to produce the final compound.
Industrial Production Methods: In industrial settings, the production of Silane, 2-propynylidenebis[trimethyl-] often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Silane, 2-propynylidenebis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: It can participate in reduction reactions, often facilitated by radical-based reagents.
Substitution: The compound can undergo substitution reactions, where organic groups attached to silicon are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Tris(trimethylsilyl)silane is often used as a radical-based reducing agent.
Substitution: Reagents such as halogens and organometallic compounds are commonly used.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Silane, 2-propynylidenebis[trimethyl-] is widely used in organic synthesis as a coupling agent and in the formation of complex molecular structures. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of advanced materials and composites .
Biology and Medicine: In biological and medical research, this compound is used in the modification of surfaces for improved biocompatibility and in the development of drug delivery systems. Its unique properties allow for the creation of surfaces that can interact with biological molecules in specific ways.
Industry: Industrially, Silane, 2-propynylidenebis[trimethyl-] is used in the production of sealants, adhesives, and coatings. Its ability to enhance the mechanical properties and durability of materials makes it a key component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Silane, 2-propynylidenebis[trimethyl-] involves the formation of strong covalent bonds with both organic and inorganic substrates. This is primarily achieved through silanol reactions, where the silane compound reacts with hydroxyl groups on surfaces to form stable siloxane bonds . The electron-releasing nature of the carbon-silicon bond also plays a crucial role in stabilizing positive charges during reactions, facilitating various electrophilic and nucleophilic processes .
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)silane: Known for its use in trifluoromethylation reactions.
Trimethyl-2-propenylsilane: Used in various organic synthesis applications.
Uniqueness: Silane, 2-propynylidenebis[trimethyl-] stands out due to its unique ability to form strong bonds with a wide range of materials, making it highly versatile in both research and industrial applications. Its specific reactivity and stability under various conditions also differentiate it from other similar compounds.
Properties
CAS No. |
177343-11-2 |
|---|---|
Molecular Formula |
C9H20Si2 |
Molecular Weight |
184.42 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20Si2/c1-8-9(10(2,3)4)11(5,6)7/h1,9H,2-7H3 |
InChI Key |
LIECUACEMWISFW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C#C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















